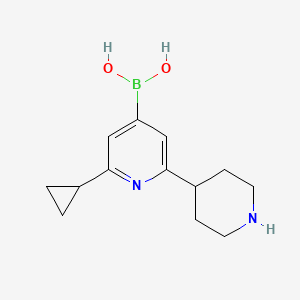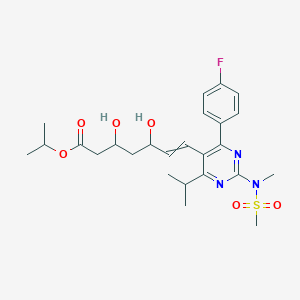
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclopropyl and piperidinyl groups.
Vorbereitungsmethoden
The synthesis of (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Analyse Chemischer Reaktionen
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted pyridines and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves several molecular targets and pathways, including the activation of the palladium catalyst and the transfer of the boronic acid group to the organic halide .
Vergleich Mit ähnlichen Verbindungen
(2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid can be compared with other similar boronic acid derivatives:
4-Pyridinylboronic acid: This compound is commonly used in cross-coupling reactions and has similar reactivity to this compound.
Pyridine-4-boronic acid pinacol ester: This ester derivative is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound is used in the synthesis of complex organic molecules and has similar reactivity to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C13H19BN2O2 |
|---|---|
Molekulargewicht |
246.12 g/mol |
IUPAC-Name |
(2-cyclopropyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H19BN2O2/c17-14(18)11-7-12(9-1-2-9)16-13(8-11)10-3-5-15-6-4-10/h7-10,15,17-18H,1-6H2 |
InChI-Schlüssel |
NCYCZHDKFWOZLK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094468.png)
![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)

![8-[(2-aminoethyl)amino]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094504.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14094506.png)
![4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)

![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
![4-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094529.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14094535.png)

![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094539.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14094542.png)
